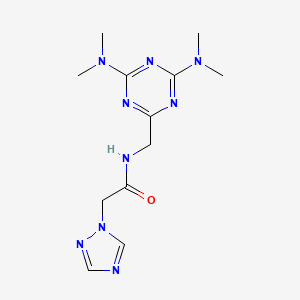

N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

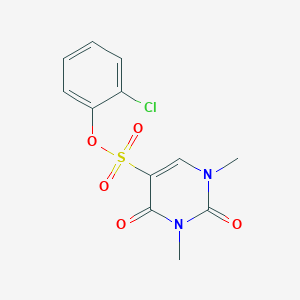

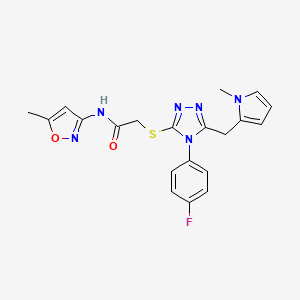

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiadiazole ring, bromophenyl group, cyclopropane ring, and carboxamide group would all contribute to its overall structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the bromine atom in the bromophenyl group could potentially be replaced in a substitution reaction. The carboxamide group could participate in various reactions involving the carbonyl group or the amide nitrogen .Scientific Research Applications

Subheading: Quantum Theory and Noncovalent Interactions in Thiadiazole Derivatives

The compound N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is closely related to a class of adamantane-1,3,4-thiadiazole hybrid derivatives, which have been synthesized and analyzed for their crystal structures and intermolecular interactions. The study of these structures, particularly with halogen substitutions, provides valuable insights into the orientation of the amino group and the strength of various noncovalent interactions, including N–H⋯N hydrogen bonds. Such interactions are critical for the stabilization of crystal structures and are quantitatively analyzed using methods like the quantum theory of atoms-in-molecules (QTAIM) approach and Hirshfeld surface analysis (El-Emam et al., 2020).

Biological Activity and Pharmacological Potential

Subheading: Antimicrobial and Antituberculosis Activities

Compounds structurally related to this compound have demonstrated significant antimicrobial properties. For instance, derivatives synthesized from 6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-acetic acid hydrazide have shown promising antibacterial and antifungal activities, including potent activity against Mycobacterium tuberculosis, a critical target in tuberculosis treatment. These findings highlight the potential of thiadiazole derivatives in developing new antimicrobial agents (Güzeldemirci & Küçükbasmacı, 2010).

Subheading: Anticancer Properties and Synthesis Approaches

Thiadiazole derivatives have also been noted for their anticancer activities. A novel series of thiadiazole compounds incorporating thiazole moieties have been synthesized and evaluated as potent anticancer agents, showing significant in vitro activity against cancer cell lines. These studies not only underscore the anticancer potential of these compounds but also provide valuable insights into the structure–activity relationships essential for designing more effective anticancer drugs (Gomha et al., 2017).

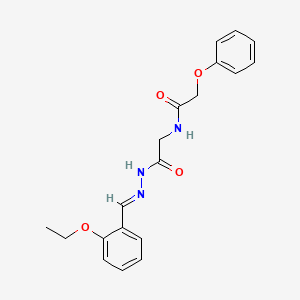

Subheading: Molecular Docking and ADMET Predictions

The synthesis of Schiff’s bases containing a thiadiazole scaffold and benzamide groups has led to novel compounds with significant anticancer activity. Molecular docking studies further suggest probable mechanisms of action for these compounds. Additionally, computational studies predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties indicate these compounds' good oral drug-like behavior, emphasizing their potential as therapeutic agents (Tiwari et al., 2017).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN3OS/c13-9-5-3-8(4-6-9)11-15-16-12(18-11)14-10(17)7-1-2-7/h3-7H,1-2H2,(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZQFVVDWELPPOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2470963.png)

![N-[Cyano-(2,4-difluorophenyl)methyl]-2-(diethylamino)acetamide](/img/structure/B2470971.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide](/img/structure/B2470972.png)

![Methyl 4-((2-methyl-4-oxo-9-(pyridin-2-ylmethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2470977.png)